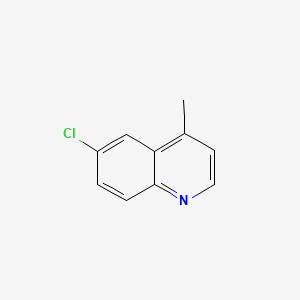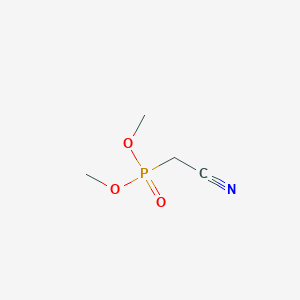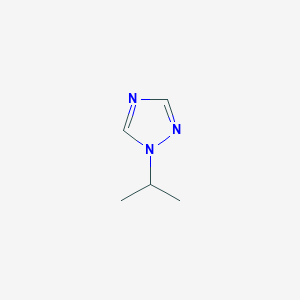
1-异丙基-1H-1,2,4-三唑
描述
1-Isopropyl-1H-1,2,4-triazole is an organic compound with the molecular formula C5H9N3. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
1-Isopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
作用机制
Target of Action
1-Isopropyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole compounds are often enzymes or receptors involved in critical biological processes . For instance, some 1,2,4-triazole derivatives have been designed as Strigolactone (SL) biosynthesis inhibitors, targeting the enzymes involved in the SL biosynthesis pathway .
Mode of Action
1,2,4-triazole compounds generally interact with their targets through the formation of hydrogen bonds, owing to the presence of nitrogen atoms in the triazole ring . This interaction can lead to the inhibition or modulation of the target’s activity .
Biochemical Pathways
1,2,4-triazole derivatives designed as sl biosynthesis inhibitors can affect the sl biosynthesis pathway, leading to increased shoot branching and inhibition of seed germination in certain plants .
Pharmacokinetics
1,2,4-triazole compounds generally exhibit good pharmacokinetic and pharmacodynamic properties, including resistance to metabolic degradation . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its overall bioavailability.
Result of Action
1,2,4-triazole compounds have been associated with a wide range of pharmacological activities, including antifungal, antiviral, and anticancer activities .
Action Environment
The action of 1-Isopropyl-1H-1,2,4-triazole can be influenced by various environmental factors. For instance, the electrolytic oxidation of 1,2,4-triazole compounds can affect their stability . Additionally, the photophysical properties of these compounds can be influenced by excited-state proton transfer .
生化分析
Biochemical Properties
1-Isopropyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where it binds to the heme iron, inhibiting the enzyme’s activity . This interaction can lead to the inhibition of steroid biosynthesis, affecting various metabolic pathways. Additionally, 1-Isopropyl-1H-1,2,4-triazole has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 1-Isopropyl-1H-1,2,4-triazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Isopropyl-1H-1,2,4-triazole can modulate the expression of genes involved in apoptosis and cell proliferation, leading to altered cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby disrupting normal metabolic processes .
Molecular Mechanism
At the molecular level, 1-Isopropyl-1H-1,2,4-triazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of cytochrome P450 enzymes by binding to the heme iron, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to a decrease in the production of essential steroids and other metabolites. Furthermore, 1-Isopropyl-1H-1,2,4-triazole can interact with other biomolecules, such as proteins and nucleic acids, altering their function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-1H-1,2,4-triazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 1-Isopropyl-1H-1,2,4-triazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-Isopropyl-1H-1,2,4-triazole can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Isopropyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level leads to a marked increase in toxicity. These findings highlight the importance of careful dosage management when using 1-Isopropyl-1H-1,2,4-triazole in experimental settings .
Metabolic Pathways
1-Isopropyl-1H-1,2,4-triazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . By inhibiting these enzymes, 1-Isopropyl-1H-1,2,4-triazole can alter the metabolic flux of various pathways, leading to changes in metabolite levels. This inhibition can affect the biosynthesis of steroids, fatty acids, and other essential biomolecules .
Transport and Distribution
The transport and distribution of 1-Isopropyl-1H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, 1-Isopropyl-1H-1,2,4-triazole can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s amphoteric nature allows it to interact with both hydrophilic and hydrophobic environments, facilitating its distribution across different cellular regions .
Subcellular Localization
1-Isopropyl-1H-1,2,4-triazole exhibits specific subcellular localization patterns, which can affect its activity and function . It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 1-Isopropyl-1H-1,2,4-triazole can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins and nucleic acids . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .
准备方法
The synthesis of 1-Isopropyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors. Another method utilizes microwave irradiation to facilitate the cyclization process . Industrial production often involves the reaction of hydrazine, formic acid, and formamide or ammonia at elevated temperatures ranging from 140°C to 220°C .
化学反应分析
1-Isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.
相似化合物的比较
1-Isopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
Fluconazole: A widely used antifungal agent that also inhibits ergosterol biosynthesis.
Itraconazole: Another antifungal compound with a similar mechanism of action.
Ravuconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal infections.
Posaconazole: Used in the treatment of invasive fungal infections.
The uniqueness of 1-Isopropyl-1H-1,2,4-triazole lies in its specific structural features and its ability to participate in diverse chemical reactions, making it a versatile compound in various applications.
属性
IUPAC Name |
1-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-4-6-3-7-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUDLGSHURRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509257 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63936-02-7 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


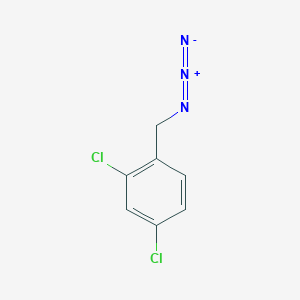

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)
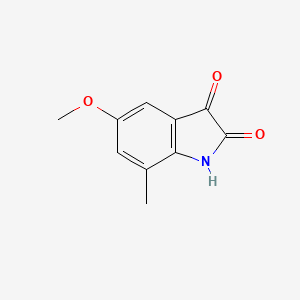
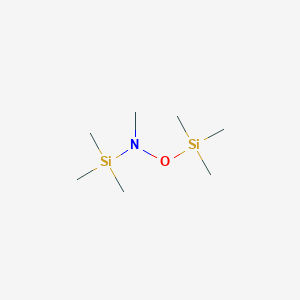

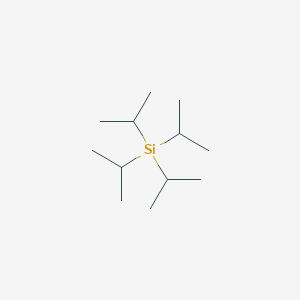


![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)

